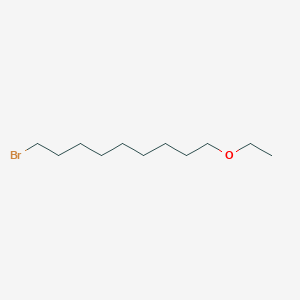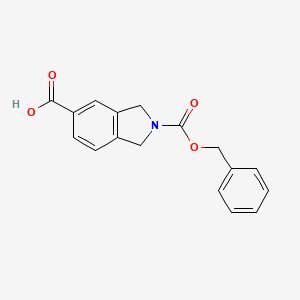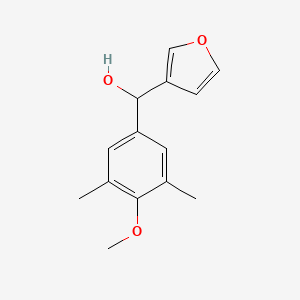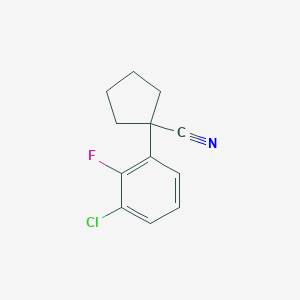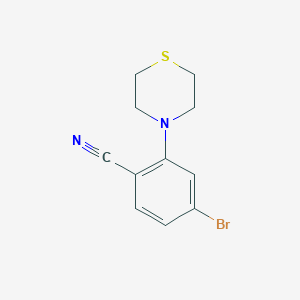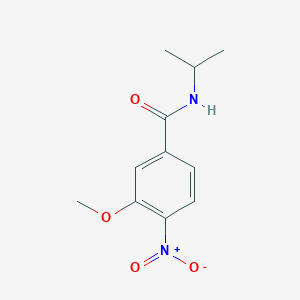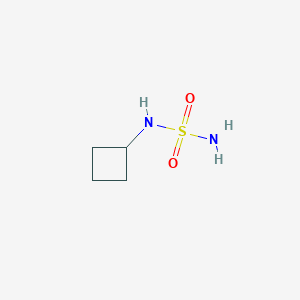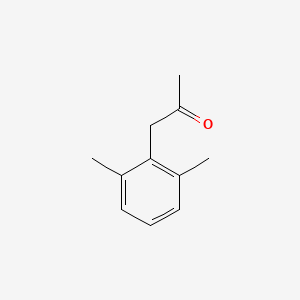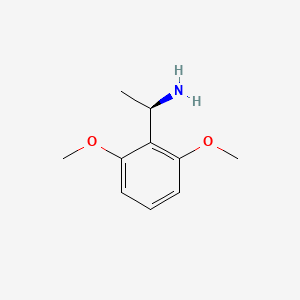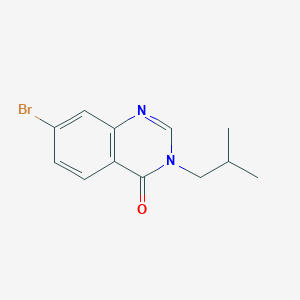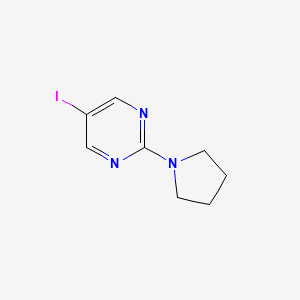
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. The presence of an iodine atom at the 5-position of the pyrimidine ring and a pyrrolidine substituent at the 2-position makes this compound unique. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of the pyrrolidine ring. One common method is the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a base, followed by iodination using iodine or an iodine-containing reagent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The pyrrolidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Chemistry: 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the production of dyes, pigments, and other industrial products.
作用机制
The mechanism of action of 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets in biological systems. The pyrimidine ring can interact with nucleic acids, while the pyrrolidine ring can enhance binding affinity and selectivity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
2-Pyrrolidinylpyrimidine: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-2-pyrrolidin-1-ylpyrimidine: Contains a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
5-Chloro-2-pyrrolidin-1-ylpyrimidine:
Uniqueness: 5-Iodo-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for halogen bonding, making it a valuable scaffold in drug discovery and other applications.
属性
IUPAC Name |
5-iodo-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTKRIOKSFKUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
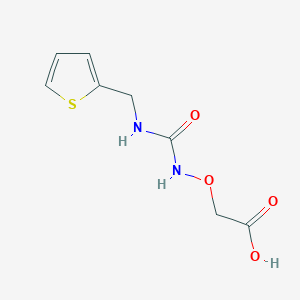
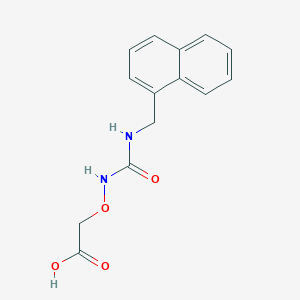
![(E)-3-[4-[3-(dimethylazaniumyl)propoxy]phenyl]prop-2-enoate](/img/structure/B7976939.png)
